2-Methoxyethyl cyanoacetate

Catalog No.
S1509423
CAS No.
10258-54-5
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl cyanoacetate

CAS Number

10258-54-5

Product Name

2-Methoxyethyl cyanoacetate

IUPAC Name

2-methoxyethyl 2-cyanoacetate

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c1-9-4-5-10-6(8)2-3-7/h2,4-5H2,1H3

InChI Key

SGLKIEOMYXTGBH-UHFFFAOYSA-N

SMILES

COCCOC(=O)CC#N

Canonical SMILES

COCCOC(=O)CC#N

The exact mass of the compound 2-Methoxyethyl cyanoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxyethyl cyanoacetate (CAS 10258-54-5) is a highly versatile active methylene compound and ester building block primarily procured as a precursor for advanced cyanoacrylate adhesives and specialty copolymers. Structurally distinguished by its ether-ester tail, this compound undergoes Knoevenagel condensations with various aldehydes to yield functionalized monomers, most notably 2-methoxyethyl cyanoacrylate. Unlike simple alkyl cyanoacetates, the inclusion of the methoxyethyl group imparts increased hydrophilicity, significantly lower vapor pressure, and altered polarity [1]. These baseline physicochemical differences are critical for industrial buyers formulating medical-grade tissue adhesives, low-odor consumer glues, and flexible sealants where standard volatile monomers are strictly prohibited due to safety and performance limitations.

Procurement substitution with the cheaper, industry-standard ethyl cyanoacetate (ECA) routinely fails in high-value applications due to severe differences in downstream polymer mechanics and volatility. ECA-derived polymers form highly brittle, glassy networks with a glass transition temperature (Tg) exceeding 160°C, making them entirely unsuitable for flexible substrates or tissue bonding where cracking leads to catastrophic failure [1]. Furthermore, ECA and its derivatives possess high vapor pressures, acting as strong lachrymators and sensory irritants that require stringent ventilation[2]. This high volatility also causes 'blooming'—a defect where vaporized monomer polymerizes on surrounding surfaces, leaving a white residue that ruins the aesthetic and functional integrity of electronic and optical components [1]. 2-Methoxyethyl cyanoacetate eliminates these failure modes by yielding low-odor, non-blooming, and highly elastic polymer networks.

Elimination of Vapor-Induced Blooming and Sensory Irritation

The vapor pressure of the monomer directly dictates its safety profile and cosmetic finish in manufacturing. Ethyl cyanoacrylate (derived from ECA) exhibits a high vapor pressure (approx. 24-41 Pa at 20-25°C), which leads to severe lachrymatory effects and the 'blooming' phenomenon, where vapors deposit as white polymeric frost on adjacent surfaces[2]. In contrast, 2-methoxyethyl cyanoacrylate (derived from 2-methoxyethyl cyanoacetate) possesses a significantly lower vapor pressure, rendering it practically odorless, non-lachrymatory, and entirely free of blooming defects during the curing process [1].

Evidence DimensionVapor pressure and resulting blooming/irritation
Target Compound DataLow vapor pressure; non-lachrymatory, practically odorless, zero blooming
Comparator Or BaselineEthyl cyanoacetate derivatives (24-41 Pa at 20-25°C; strong lachrymator, severe blooming)
Quantified DifferenceComplete elimination of vapor-phase polymerization defects (blooming) and sensory irritation
ConditionsAmbient curing conditions on non-porous and electronic substrates

Crucial for procuring precursors for electronics manufacturing and consumer adhesives where ventilation is limited and cosmetic defects (frosting) are unacceptable.

Downstream Polymer Flexibility and Glass Transition Temperature (Tg)

The structural composition of the ester tail fundamentally alters the mechanical properties of the cured polymer. Polymers derived from standard ethyl cyanoacetate form rigid, glassy structures with a glass transition temperature (Tg) greater than 160°C, making them highly susceptible to brittle fracture under mechanical stress [1]. By utilizing 2-methoxyethyl cyanoacetate as the precursor, the resulting ether-ester linkage acts as an internal plasticizer, drastically lowering the Tg and yielding a cured polymer that maintains high elasticity and flexibility without the need for external plasticizing additives [1].

Evidence DimensionPolymer brittleness and Glass Transition Temperature (Tg)
Target Compound DataForms elastic, flexible polymer networks suitable for dynamic stress
Comparator Or BaselineEthyl cyanoacetate derivatives (Forms brittle, glassy polymers with Tg > 160°C)
Quantified DifferenceShift from a rigid, brittle matrix (Tg > 160°C) to a highly flexible, elastic network
ConditionsCured adhesive films subjected to mechanical flexing

Determines material selection for flexible joint sealants, wearable devices, and medical wound closures where rigid adhesives would crack and fail.

Controlled Alternating Copolymerization with Styrene

Beyond adhesive applications, 2-methoxyethyl cyanoacetate is a superior building block for synthesizing functionalized phenylcyanoacrylates via Knoevenagel condensation. Research demonstrates that novel ring-substituted 2-methoxyethyl phenylcyanoacrylates readily copolymerize with styrene under free-radical conditions (ABCN initiation at 70°C). Nitrogen elemental analysis confirmed that these monomers incorporate into the styrene backbone at 12.9 to 28.6 mol% without undergoing homopolymerization [1]. This allows for the precise synthesis of isolated 2-methoxyethyl monomer units alternating with short styrene sequences, a level of sequence control difficult to achieve with standard highly reactive acrylates.

Evidence DimensionMonomer incorporation in free-radical copolymerization
Target Compound Data12.9 to 28.6 mol% incorporation into styrene copolymers; no homopolymerization
Comparator Or BaselineStandard reactive acrylates (prone to uncontrolled homopolymerization and compositional drift)
Quantified DifferenceEnables strict alternating copolymer structures without homopolymer contamination
ConditionsFree-radical initiation (ABCN) in solution at 70°C, Styrene/Monomer ratio = 3 (mol)

Provides polymer chemists with a reliable precursor for designing highly controlled, functionalized specialty thermoplastics and coatings.

Medical-Grade Tissue Adhesives and Wound Closures

Because its downstream polymers are highly flexible and lack the severe sensory irritation associated with standard alkyl cyanoacrylates, 2-methoxyethyl cyanoacetate is the preferred precursor for formulating sutureless wound closures, veterinary adhesives, and internal tissue sealants. The internal plasticization provided by the methoxyethyl group prevents the cured adhesive from cracking under the dynamic movement of skin and tissue [1].

Low-Blooming Electronics and Optics Assembly

In the manufacturing of camera lenses, displays, and printed circuit boards, vapor deposition (blooming) from standard adhesives ruins optical clarity and electrical contacts. 2-Methoxyethyl cyanoacetate is selected to synthesize low-vapor-pressure adhesives that cure without off-gassing, ensuring zero frosting or white residue on high-value electronic components[1].

Synthesis of Specialty Alternating Copolymers

For materials science research focused on advanced thermoplastics, 2-methoxyethyl cyanoacetate serves as a reliable Knoevenagel condensation substrate. It yields functionalized phenylcyanoacrylates that undergo highly controlled, alternating free-radical copolymerization with styrene, allowing for the precise tuning of polymer thermal and mechanical properties without the risk of homopolymerization [2].

Physical Description

Liquid

XLogP3

-0.1

UNII

UT9YIO537F

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 65 of 92 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10258-54-5

Wikipedia

2-methoxyethyl cyanoacetate

General Manufacturing Information

Adhesive manufacturing
Acetic acid, 2-cyano-, 2-methoxyethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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